

A Technical Guide to the Physical Properties of Di-p-tolyl Sulfone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Di-p-tolyl sulfone*

Cat. No.: *B1329337*

[Get Quote](#)

This technical guide provides an in-depth overview of the melting and boiling points of **di-p-tolyl sulfone**, targeted towards researchers, scientists, and professionals in drug development. The document outlines the key physical constants and details the experimental protocols for their determination.

Physical Properties of Di-p-tolyl Sulfone

Di-p-tolyl sulfone is a di-p-substituted diaryl sulfone.^{[1][2]} Understanding its physical properties, such as melting and boiling points, is crucial for its application in various chemical syntheses and industrial processes.^[3] These constants are also key indicators of the substance's purity.^{[4][5][6]}

The quantitative data for the melting and boiling points of **di-p-tolyl sulfone** are summarized in the table below.

Property	Value	Source
Melting Point	158-160 °C (lit.)	[1] [2] [3]
Boiling Point	359.33 °C (rough estimate)	[7]

Experimental Protocols for Determination of Physical Properties

Accurate determination of melting and boiling points is fundamental in chemical analysis. The following sections detail the standard capillary-based methods for these measurements.

The melting point of a solid is the temperature at which it transitions to a liquid state.^[6] For pure crystalline organic compounds, this transition occurs over a narrow range of 0.5-1.0°C.^[5] Impurities tend to lower and broaden the melting point range.^{[4][5]}

Apparatus:

- Melting point apparatus (e.g., Thiele tube or a digital device like a Mel-Temp)^{[4][5]}
- Capillary tubes (sealed at one end)^{[4][8]}
- Thermometer^[4]
- Heating medium (e.g., oil bath)^[5]
- Mortar and pestle

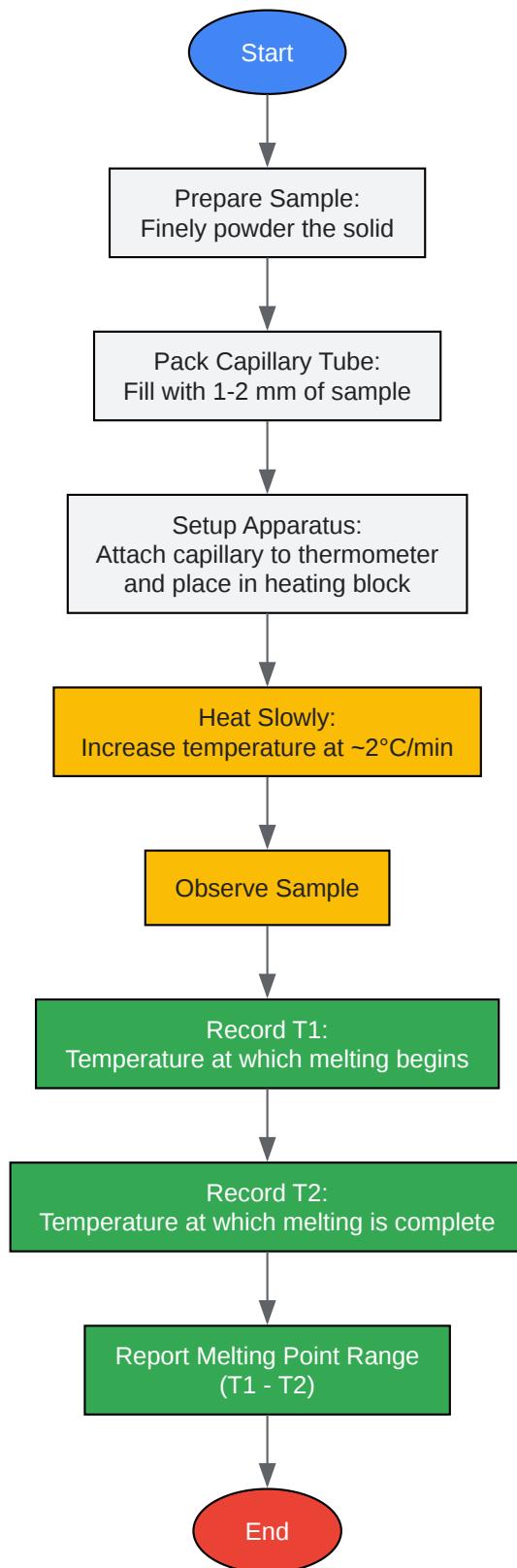
Procedure:

- Sample Preparation: A small amount of the **di-p-tolyl sulfone** is finely powdered using a mortar and pestle.^{[5][9]}
- Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then tapped gently to pack the solid into the sealed end, aiming for a sample height of 1-2 mm.^{[8][9]}
- Apparatus Setup: The packed capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.^{[5][8]} This assembly is then placed in the heating bath of the melting point apparatus.^{[4][5]}
- Heating: The apparatus is heated slowly and steadily, at a rate of approximately 1-2°C per minute, especially when approaching the expected melting point.^[5]
- Observation and Recording: The temperature at which the substance first begins to melt (t₁) and the temperature at which it completely liquefies (t₂) are recorded.^{[4][9]} The melting point is reported as the range from t₁ to t₂.^[8] For accuracy, it is recommended to perform an initial

rapid determination to find an approximate melting point, followed by at least two more careful measurements.[4]

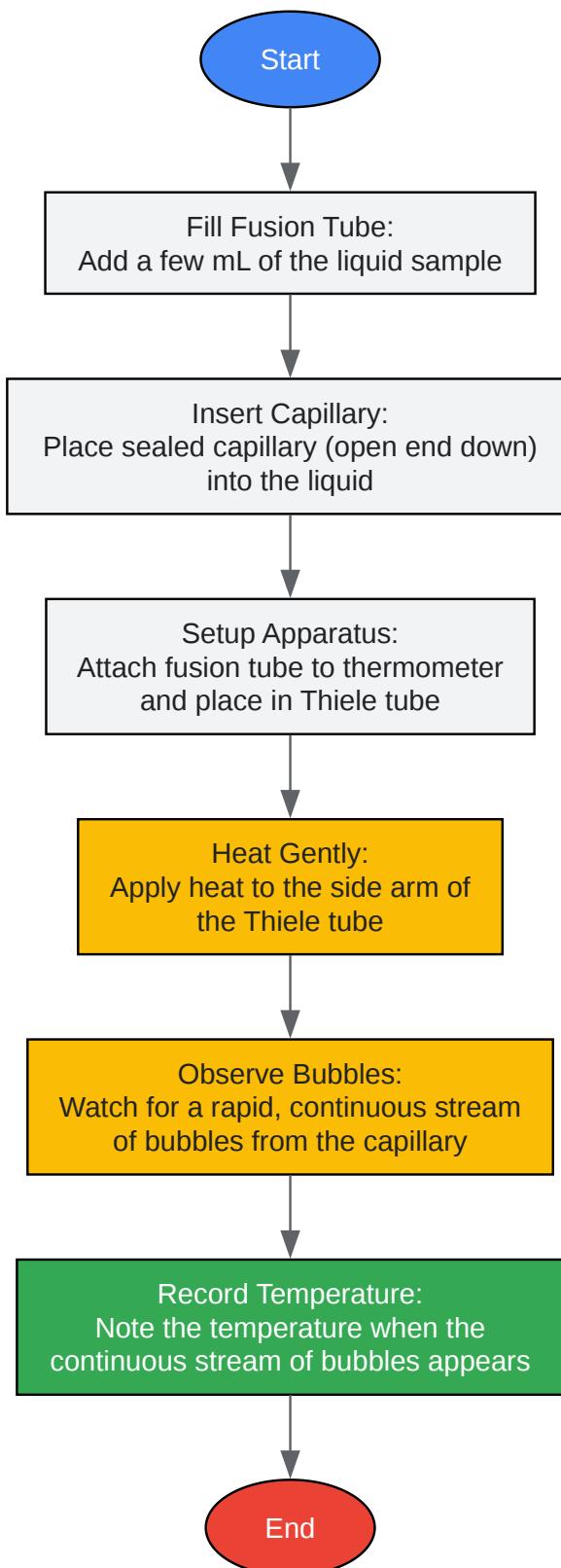
The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[10]

Apparatus:


- Thiele tube or a similar heating block[11][12]
- Small test tube (fusion tube)[13][12]
- Capillary tube (sealed at one end)[10][12]
- Thermometer[13][12]
- Heating source (e.g., Bunsen burner)[14]

Procedure:

- Sample Preparation: A few milliliters of the liquid organic compound are placed into a small test tube.[13][12]
- Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid and the sealed end protruding above the surface.[12][14]
- Apparatus Setup: The test tube assembly is attached to a thermometer and immersed in a heating bath, such as a Thiele tube.[11] The thermometer bulb should be level with the sample.[5]
- Heating: The heating bath is heated gently and uniformly.[10][12] As the temperature rises, air trapped in the capillary tube will slowly bubble out.
- Observation and Recording: The temperature is noted when a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[12] This temperature is the boiling point of the liquid.[11][12]


Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

[Click to download full resolution via product page](#)

Caption: Workflow for Melting Point Determination.

[Click to download full resolution via product page](#)

Caption: Workflow for Boiling Point Determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. ジ-p-トリルスルホン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. DI-P-TOLYL SULFONE | 599-66-6 [chemicalbook.com]
- 3. Di-p-tolyl sulfone [myskinrecipes.com]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 6. pennwest.edu [pennwest.edu]
- 7. DI-P-TOLYL SULFONE CAS#: 599-66-6 [chemicalbook.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. byjus.com [byjus.com]
- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 12. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 13. cdn.juniata.edu [cdn.juniata.edu]
- 14. byjus.com [byjus.com]
- To cite this document: BenchChem. [A Technical Guide to the Physical Properties of Di-p-tolyl Sulfone]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1329337#di-p-tolyl-sulfone-melting-point-and-boiling-point>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com